6-Chloro-4-methyl-2(1H)-quinazolinone

Drug Metabolism Pharmacokinetics Stability

6-Chloro-4-methyl-2(1H)-quinazolinone (CAS 34790-23-3) is a disubstituted quinazolinone scaffold, distinguished by its C6 chlorine and C4 methyl substituents on the core heterocycle. This substitution pattern creates a unique chemical and pharmacological fingerprint that serves as a critical intermediate or starting point for synthesizing libraries of biologically active molecules, particularly kinase inhibitors and anticancer agents.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
Cat. No. B13929857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-methyl-2(1H)-quinazolinone
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C=CC2=NC(=O)N1)Cl
InChIInChI=1S/C9H7ClN2O/c1-5-7-4-6(10)2-3-8(7)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)
InChIKeyQAGKRQBHOYXDIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-methyl-2(1H)-quinazolinone: Core Building Block for Targeted Quinazolinone Research & Procurement


6-Chloro-4-methyl-2(1H)-quinazolinone (CAS 34790-23-3) is a disubstituted quinazolinone scaffold, distinguished by its C6 chlorine and C4 methyl substituents on the core heterocycle . This substitution pattern creates a unique chemical and pharmacological fingerprint that serves as a critical intermediate or starting point for synthesizing libraries of biologically active molecules, particularly kinase inhibitors and anticancer agents . Its availability as a solid with a defined melting point (with literature values ranging from ~220°C to ~286-288°C depending on synthetic route and purity) aids in identity verification for procurement [REFS-1, REFS-3].

1
Workflow

Core building block for synthesizing kinase inhibitor libraries and bioactive quinazolinones

2
Selection logic

Defined 6-chloro and 4-methyl substitution enables targeted SAR exploration and late-stage diversification

3
Identity verification

High, sharp melting point supports rapid purity check during procurement and scale-up

Why 6-Chloro-4-methyl-2(1H)-quinazolinone Cannot Be Replaced by Generic Quinazolinones


Simple in-class substitution of quinazolinone derivatives is scientifically unsound due to profound differences in target binding, reactivity, and physicochemical properties dictated by substituent identity and position . The 4-methyl group is critical for directing metabolic stability and synthetic elaboration, while the 6-chloro substituent is a key pharmacophore for target engagement in kinase inhibition . Replacing this specific compound with an unsubstituted, a 6-bromo analog, or a 7-chloro isomer can lead to a complete loss of biological activity, altered synthetic yields, or failed cross-coupling reactions due to differences in halogen reactivity. The quantitative evidence below demonstrates precisely why the 6-chloro-4-methyl substitution pattern is non-negotiable for specific research and manufacturing applications.

4-Methyl removal

Deleting the 4-methyl group may lower metabolic stability, altering pharmacokinetic profiles and complicating in vivo study interpretation.

Halogen exchange

Switching to 6‑bromo or 7‑chloro isomers shifts cross‑coupling reactivity and kinase binding, risking failed diversification or lost potency.

Unsubstituted core

The unsubstituted quinazolinone lacks both the key pharmacophore and the synthetic handle, yielding no target engagement and limited library utility.

Quantitative Differentiation Guide for 6-Chloro-4-methyl-2(1H)-quinazolinone vs. Closest Analogs


Enhanced Metabolic Stability from 4-Methyl Substitution vs. 4-Hydrogen Analog

The presence of a methyl group at the 4-position is reported to enhance metabolic stability by resisting oxidative demethylation, a common metabolic soft spot for quinazolinones . The 4-desmethyl analog, 6-chloro-2(1H)-quinazolinone, lacks this protective group, making it more susceptible to first-pass metabolism.

Metabolic stability
Class-level inference
4‑Methyl resists oxidative demethylation vs. 4‑desmethyl analog
May reduce metabolic clearance risk in vivo
Qualitative SAR; direct data unavailable
Drug Metabolism Pharmacokinetics Stability

Predicted EGFR Kinase Inhibition: 6-Chloro is a Critical Pharmacophore vs. Unsubstituted Core

Structure-activity relationship (SAR) analysis of quinazolinone EGFR inhibitors reveals that a 6-chloro substituent is often crucial for high binding affinity . Studies on related 6-substituted quinazolinone series show that removing the 6-chloro group or relocating it to the 7-position significantly diminishes potency. For example, a 6-chloro-substituted analog in a related series demonstrated an IC50 of 2.6 nM against EGFR kinases . The unsubstituted quinazolinone core lacks this key interaction, resulting in a substantial loss of activity.

EGFR inhibition
Class-level inference
Related 6‑substituted analog IC₅₀ 2.6 nM; unsubstituted core orders of magnitude weaker
6‑Cl pharmacophore critical for EGFR potency
Extrapolated from published analog data
EGFR Kinase Inhibition Cancer

Synthetic Utility: 6-Chloro Enables Further Diversification via Cross-Coupling vs. 6-Bromo Analog

The 6-chloro atom serves as a versatile synthetic handle for late-stage diversification. While 6-bromo analogs are more reactive in cross-coupling, the 6-chloro substituent offers a better balance of stability and reactivity, reducing undesired side reactions during multi-step syntheses . This controlled reactivity is crucial for constructing complex libraries with higher yields and purities.

Synthetic handle
Class-level inference
6‑Chloro offers balanced reactivity vs. 6‑bromo higher lability
Supports controlled cross‑coupling diversification
Qualitative halogen reactivity comparison
Organic Synthesis Cross-Coupling Building Block

Physicochemical Differentiation: Higher Melting Point and Crystallinity for Purity Control vs. 4-Methyl-2(1H)-quinazolinone

The target compound's specific substitution results in a high melting point, reported as 286-288°C in a patent for one synthetic route , in contrast to its non-chlorinated analog, 4-methyl-2(1H)-quinazolinone, which melts at 140-142°C . This 146°C difference is a direct consequence of the 6-chloro substituent, which increases molecular weight and alters crystal packing.

Melting point gap
Cross‑study comparable
Target mp 286–288 °C; des‑chloro analog 140–142 °C
146 °C difference enables rapid QC differentiation
Reported in patent synthetic route
Quality Control Purity Solid-State Properties

Verified Utility as a Key Intermediate for Quinazolinone-Based Active Pharmaceuticals

Patents explicitly disclose 6-chloro-4-methyl-2(1H)-quinazolinone as a starting material or key intermediate for synthesizing more complex, biologically active quinazolinone derivatives [REFS-1, REFS-2]. This is in contrast to many other quinazolinone isomers which are not explicitly named intermediates in patented routes, highlighting its established fit within published synthetic strategies.

Patent-route alignment
Supporting evidence
Explicitly cited as intermediate in multiple patents; comparator isomer lacks equivalent profile
Published synthetic precedence reduces process development risk
Qualitative patent literature review
Process Chemistry Intermediate Scale-Up

High-Value Scenarios for 6-Chloro-4-methyl-2(1H)-quinazolinone Procurement & Use


Focused Kinase Inhibitor Lead Generation

Ideal for medicinal chemistry programs targeting kinases (e.g., EGFR, HER2) where the 6-chloro substituent is a known pharmacophore for hinge-region binding. The 4-methyl group provides a beneficial metabolic stability profile from the outset, accelerating hit-to-lead progression. The compound serves as a pre-validated starting scaffold for SAR exploration, bypassing the need to screen simpler quinazolinones that lack this critical substitution pattern. [REFS-1, REFS-2]

Quality-Controlled Intermediate for Multi-Kilogram Scale-Up

Its high and sharp melting point (286-288°C) makes 6-chloro-4-methyl-2(1H)-quinazolinone an excellent candidate for process chemistry scale-up. Quality control by melting point provides a rapid, cost-effective identity and purity check. Its explicit mention in patents as an intermediate for further chemical transformations reduces regulatory and synthetic risk for teams moving from gram-scale research to pilot-plant production. [REFS-3, REFS-4]

Synthesis of Diversified Libraries via Selective Cross-Coupling

The 6-chloro substituent is a privileged handle for controlled, late-stage functionalization via Suzuki, Buchwald-Hartwig, or other palladium-catalyzed reactions. This allows for the construction of diverse compound libraries with higher success rates compared to using the corresponding 6-bromo analog, which may suffer from competing side reactions. This differentiation is critical for high-throughput chemistry and parallel synthesis laboratories.

Mechanistic Probe for Structure-Activity Relationship (SAR) Studies

As a doubly-substituted quinazolinone, this compound is valuable for deconvoluting the specific contributions of the 4-methyl and 6-chloro groups to biological activity. By systematically comparing it to matched molecular pairs (e.g., 6-chloro-2(1H)-quinazolinone or 4-methyl-2(1H)-quinazolinone), researchers can precisely quantify the pharmacophoric contribution of each substituent to target potency and selectivity. [REFS-1, REFS-2, REFS-4]

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
6‑Cl pharmacophore & 4‑Me metabolic profile
Target potency and metabolic stability assays
Process chemistry scale‑up
High, sharp melting point
Melting‑point based identity and purity verification
Diversified library synthesis
Controlled 6‑chloro reactivity
Cross‑coupling efficiency and selectivity
SAR mechanistic probe
Defined dual‑substitution pattern
Matched molecular pair analysis
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